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molecular formula C14H23NO6 B3020329 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 201338-62-7

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Cat. No. B3020329
M. Wt: 301.339
InChI Key: XTHKWMJJDXMJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842808B2

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester (10.0 g, 39 mmol) and di-tert-butyl-dicarbonate (21.8 g, 2.6 equiv.) in acetonitrile (40 mL) was added 4-dimethylaminopyridine (0.48 g, 0.1 equiv) at room temperature. The solution was stirred overnight and concentrated. The residue was dissolved in diethyl ether, washed sequentially with 1 M potassium hydrogen sulfate (2×), saturated sodium bicarbonate, brine, dried over magnesium sulfate, and concentrated to give 15.6 g (quant.) as an oil. Inspection of the 1H NMR showed a mixture of the title compound and 2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester. As it was later found that both react with secondary amines to give the same products, the mixture was used without separation. 2-(Di-tert-butoxycarbonylamino)-acrylic acid methyl ester: 1H-NMR (CDCl3) δ 1.45 (s, 18H), 3.78 (s, 3H), 5.63 (s, 1H), 6.33 (s, 1H). Mass spec.: 324.14 (M+Na)+. 2-(Di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester: 1H-NMR (CDCl3, 500 MHz) δ 1.46 (s, 9H), 1.49 (s, 18H), 3.72 (s, 3H), 4.42 (dd, J=11.6, 9.2, 1H), 4.75 (dd, J=11.3, 4.6, 1H), 5.30 (dd, J=9.2, 4.6, 1H). Mass spec.: 442.21 (M+Na)+.
Name
2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)C(NC(OC(C)(C)C)=O)CO.C(OC(OC(OC(C)(C)C)=O)=O)(C)(C)C.[CH3:31][O:32][C:33](=[O:59])[CH:34]([N:44]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])[CH2:35]OC(OC(C)(C)C)=O>C(#N)C.CN(C)C1C=CN=CC=1>[CH3:31][O:32][C:33](=[O:59])[C:34]([N:44]([C:52]([O:54][C:55]([CH3:58])([CH3:57])[CH3:56])=[O:53])[C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])=[CH2:35]

Inputs

Step One
Name
2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(COC(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC(C(CO)NC(=O)OC(C)(C)C)=O
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.48 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
washed sequentially with 1 M potassium hydrogen sulfate (2×), saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 15.6 g (quant.) as an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(=C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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